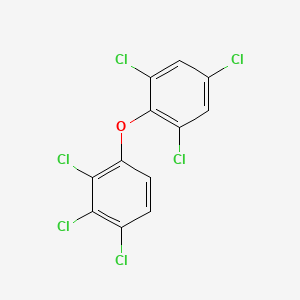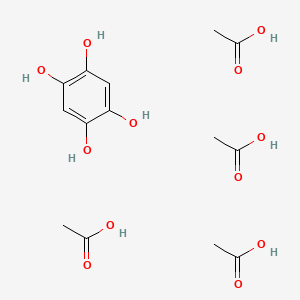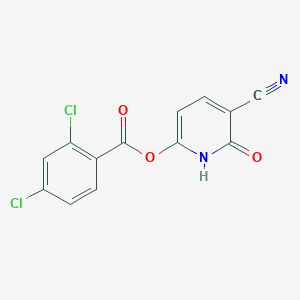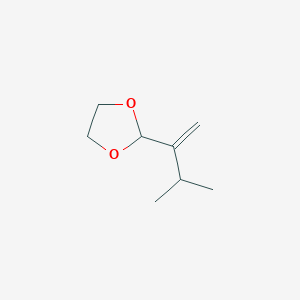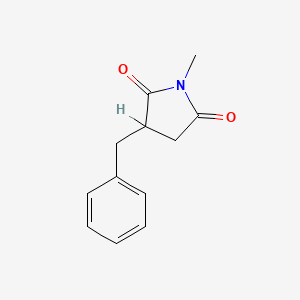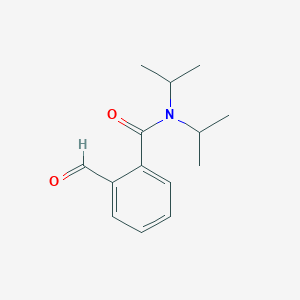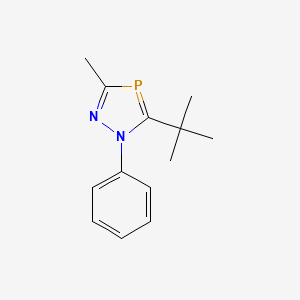
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl, methyl, and phenyl groups along with nitrogen and phosphorus sources. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted diazaphospholes depending on the reagents used.
Applications De Recherche Scientifique
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical properties compared to similar compounds that may only contain nitrogen or other heteroatoms. This uniqueness makes it valuable in specific applications where such properties are advantageous.
Propriétés
Numéro CAS |
110256-55-8 |
|---|---|
Formule moléculaire |
C13H17N2P |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
5-tert-butyl-3-methyl-1-phenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C13H17N2P/c1-10-14-15(11-8-6-5-7-9-11)12(16-10)13(2,3)4/h5-9H,1-4H3 |
Clé InChI |
DYHWMLNOQIVYEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=P1)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


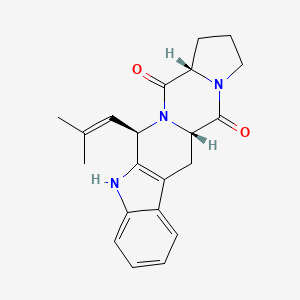

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

